2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride
Description
2,3,3a,4,5,6-Hexahydro-1H-benzo[de]isoquinoline hydrochloride, commonly known as palonosetron hydrochloride, is a selective serotonin subtype 3 (5-HT₃) receptor antagonist. Its empirical formula is C₁₉H₂₄N₂O·HCl, with a molecular weight of 332.87 g/mol . The compound exists as a single stereoisomer, characterized by the (3aS,2S) configuration, and is a white to off-white crystalline powder that is freely soluble in water and propylene glycol .
Palonosetron hydrochloride is clinically used to prevent acute and delayed nausea/vomiting induced by chemotherapy. Its prolonged duration of action is attributed to its high binding affinity (Ki = 0.07 nM) and allosteric interactions with 5-HT₃ receptors .
Properties
IUPAC Name |
2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11;/h1,3,5,11,13H,2,4,6-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFVPECEMLEHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC3=CC=CC(=C23)C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42025-42-3 | |
| Record name | 3-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 2,3,3A,4,5,6-hexahydro-1H-benzo[de]isoquinoline hydrochloride is the 5-HT3 receptor . This receptor plays a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting.
Mode of Action
This compound acts as a potent and selective antagonist of the 5-HT3 receptor. By binding to these receptors, it prevents the action of serotonin, a neurotransmitter that can trigger nausea and vomiting.
Biochemical Pathways
The compound’s action on the 5-HT3 receptors affects the serotonergic signaling pathway . By blocking these receptors, it prevents the transmission of signals that would otherwise lead to nausea and vomiting.
Pharmacokinetics
Like other 5-ht3 antagonists, it is likely to be absorbed, distributed, metabolized, and excreted by the body in a manner that allows it to effectively reach its target receptors and exert its antiemetic effects.
Result of Action
By blocking the 5-HT3 receptors, this compound prevents the triggering of the reflexes that lead to nausea and vomiting. This makes it an effective treatment for conditions such as chemotherapy-induced nausea and vomiting (CINV).
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all affect the compound’s efficacy and stability. .
Biochemical Analysis
Cellular Effects
It’s hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
It’s hypothesized that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
2,3,3A,4,5,6-Hexahydro-1H-benzo[de]isoquinoline hydrochloride (CAS No. 1796933-62-4) is a compound that has garnered attention in pharmacological research due to its structural similarity to various bioactive molecules. This article summarizes its biological activity, particularly focusing on its role as an intermediate in the synthesis of palonosetron, a serotonin 5-HT3 receptor antagonist used in preventing chemotherapy-induced nausea and vomiting (CINV).
- Molecular Formula : C19H26N2
- Molecular Weight : 282.42 g/mol
- CAS Number : 1796933-62-4
Antiemetic Properties
The primary biological activity of this compound is linked to its use in synthesizing palonosetron. Palonosetron is recognized for its high affinity for the 5-HT3 receptor and is effective in managing CINV. The mechanism involves blocking serotonin's action at these receptors in the gastrointestinal tract and central nervous system, thereby reducing nausea and vomiting associated with chemotherapy.
Case Studies
- Palonosetron Efficacy in CINV : A clinical study demonstrated that palonosetron significantly reduced the incidence of nausea and vomiting in patients undergoing chemotherapy compared to traditional antiemetics. The study highlighted that the compound's long half-life allows for effective management over multiple chemotherapy cycles.
- In Vitro Studies : Research has shown that derivatives of hexahydrobenzoisoquinoline exhibit cytotoxic effects on various cancer cell lines. For instance, a study on related compounds indicated that modifications to the isoquinoline structure can enhance anticancer activity by promoting apoptosis and inhibiting tumor growth.
The mechanism of action primarily involves:
- Serotonin Receptor Antagonism : By binding to the 5-HT3 receptors, the compound inhibits serotonin-mediated signaling pathways involved in emesis.
- Potential Kinase Inhibition : Some studies suggest that related compounds may inhibit specific kinases involved in cancer cell proliferation and survival.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Activity Type |
|---|---|---|---|
| Palonosetron | 135729-66-0 | 336.42 g/mol | Antiemetic |
| 2-Methyl-Hexahydroisoquinoline | 102147-04-6 | 223.74 g/mol | Anticancer potential |
| Quinuclidinyl derivative | 1796933-62-4 | 282.42 g/mol | Intermediate for synthesis |
Recent Research Findings
Recent investigations into the biological activities of isoquinoline derivatives have revealed promising anticancer properties. A study published in Journal of Medicinal Chemistry reported that certain derivatives exhibited significant cytotoxicity against cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Summary of Findings
- Cytotoxicity : Derivatives show potential as anticancer agents with selective toxicity toward tumor cells.
- Receptor Binding : High affinity for serotonin receptors contributes to its antiemetic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
Palonosetron’s structural uniqueness lies in its benzo[de]isoquinoline backbone fused with an azabicyclo[2.2.2]octane moiety. Key comparisons include:
- Stereochemical Impact: The (3aS,2S) configuration of palonosetron is critical for receptor binding.
- Functional Group Influence: The 1-oxo group in palonosetron enhances receptor binding kinetics compared to non-oxygenated analogues like pirlindole .
Pharmacological and Pharmacokinetic Comparisons
- Receptor Selectivity: Palonosetron’s 5-HT₃ selectivity is 100-fold higher than first-generation antagonists like ondansetron, reducing off-target effects .
Analytical Methods for Differentiation
Chromatographic separation of palonosetron and its analogues requires specialized conditions due to stereochemical complexity:
- Column : Chiralcel OD-3
- Mobile Phase: n-hexane/ethanol/methanol with heptafluorobutyric acid and diethylamine
- Detection : UV at 240 nm
This method resolves palonosetron from its (3aR,2R) enantiomer and oxidation byproducts (e.g., 1-oxide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
